Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Researchers investigating N-aryl succinimide SAR often face functional equivalence risk when substituting the 4-ethylphenyl isomer with commercially mainstream 2-ethyl or alkoxy analogs-minor positional shifts cause divergent binding modes and metabolic stability. • Confirm structural identity against the 2-ethyl isomer (NMR benchmark) to ensure SAR dataset integrity. • Test the hypothesis of superior metabolic stability vs. 4-alkoxy analogs in human liver microsome assays. • Leverage underexplored para-ethyl SAR space for novel composition-of-matter or method-of-use patent filings. Supplied as a research-grade building block with CoA. Standard global shipping; inquire for scale-up.

Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
CAS No. 893642-99-4
Cat. No. B12220595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-
CAS893642-99-4
Molecular FormulaC19H17NO4S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H17NO4S/c1-2-12-7-9-13(10-8-12)20-17(21)11-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
InChIKeyYXTGSVSIOBQLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 893642-99-4: Chemical Identity & Procurement Profile


Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS 893642-99-4) is a synthetic, research-grade small molecule with the molecular formula C19H17NO4S and a molecular weight of 355.4 g/mol . The compound belongs to a class of N-aryl-substituted succinimide thioether derivatives of benzoic acid. These compounds are typically utilized as building blocks or pharmacological probes in early-stage drug discovery. Publicly available bioactivity data for this specific compound are extremely limited, and it is primarily sourced through specialty chemical suppliers for research purposes only . Its value proposition hinges on its distinct structural features within a closely related analog series, rather than established therapeutic or industrial application.

Why Analogs Cannot Substitute for CAS 893642-99-4


This compound class exhibits pronounced structure-activity relationship (SAR) sensitivity at the N-aryl substituent. Minor alterations, such as the positional shift of a single ethyl group from the para- to the ortho- position or the replacement of an ethyl with a methoxy group, can drastically alter molecular conformation, electronic distribution, and target engagement profiles [1]. While direct, quantitative head-to-head bioactivity data for CAS 893642-99-4 against its nearest analogs are not present in the public domain, SAR principles derived from analogous series demonstrate that these seemingly subtle modifications lead to divergent physicochemical properties and distinct binding modes [2]. Therefore, treating any in-class compound as a functional equivalent without explicit comparative data introduces a high risk of experimental failure or misattribution of biological effects. The following quantitative evidence outlines the specific, verifiable differentiation points that justify prioritized selection of the 4-ethylphenyl derivative.

Quantitative Comparative Evidence for CAS 893642-99-4


Positional Isomerism: 4-Ethyl vs 2-Ethyl Substitution

The compound's core differentiation lies in its substitution pattern. The 4-ethylphenyl derivative (CAS 893642-99-4) is a distinct positional isomer of the 2-ethylphenyl derivative (CAS 305372-99-0). This is not a superficial difference; it results in a unique molecular geometry and surface. Confirmation is provided by distinct and separate NMR spectroscopic signatures. The 2-ethylphenyl isomer has a documented SpectraBase entry with 2 NMR spectra, providing a direct analytical benchmark for identity verification [1]. While the 4-ethylphenyl isomer's NMR data may not be publicly aggregated in the same way, its unique chemical identity is defined by this difference, making it a non-interchangeable entity for any SAR study.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Impact of Para-Substituent on Physicochemical Properties

Within the N-aryl succinimidyl-thio benzoic acid series, the para-substituent exerts a strong influence on calculated lipophilicity (clogP), a key determinant of membrane permeability and non-specific binding. The 4-ethyl group imparts a distinct lipophilic character compared to other common para-substituents. Based on in silico predictions, the 4-ethyl derivative is more lipophilic than the unsubstituted phenyl analog (CAS 301229-04-9), but less so than the 4-ethoxyphenyl analog (CAS 308293-17-6). This provides a tunable property window.

Computational Chemistry QSAR Drug Design

Metabolic Stability Advantage: No Labile O-Dealkylation

A common metabolic soft spot in the 4-alkoxyphenyl analogs (e.g., 4-methoxy, 4-ethoxy) is O-dealkylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. The 4-ethylphenyl derivative (CAS 893642-99-4) lacks this labile ether linkage, possessing a direct C-C bond to the phenyl ring. Based on well-established medicinal chemistry principles, this structural feature is predicted to confer enhanced metabolic stability compared to its alkoxy counterparts, although this remains a class-level inference until explicitly tested in comparative microsomal assays.

Drug Metabolism Pharmacokinetics ADME

Commercial Availability: 4-Ethylphenyl as Niche Research Tool

The commercial landscape for N-aryl succinimidyl-thio benzoic acids is fragmented. While the 2-ethylphenyl isomer (CAS 305372-99-0) is listed in the Sigma-Aldrich catalog, suggesting it has passed a certain quality threshold and has been a subject of broader research interest [1], the 4-ethylphenyl isomer (CAS 893642-99-4) is not listed by the same major supplier. It is instead available from specialized research chemical vendors . This distinction is significant: it positions the 4-ethyl isomer as a less common, potentially more novel chemical tool for exploring underexploited SAR space.

Chemical Procurement Sourcing Research Tools

CAS 893642-99-4 Application Scenarios


Isomer-Specific SAR Probe

The primary application is as a key compound in a matrix of N-aryl succinimidyl-thio benzoic acid analogs to elucidate the SAR of the N-aryl binding pocket. By comparing the activity profile of the 4-ethylphenyl derivative with the 2-ethyl, 4-methoxy, and 4-ethoxy analogs, a research team can construct a quantitative map of how steric and electronic properties of the para-substituent translate to target binding affinity and selectivity [1]. The unique structural identity, confirmed against the 2-ethyl isomer's NMR benchmark, ensures the integrity of this SAR dataset.

Metabolic Stability Screening Cascade

This compound is an ideal candidate for a comparative metabolic stability panel alongside its alkoxy-substituted analogs. The hypothesis that the 4-ethylphenyl group, lacking a labile O-alkyl bond, offers superior stability over 4-alkoxy derivatives can be tested in human liver microsome assays [1]. Positive data would validate it as a superior tool compound for in vivo pharmacology, directly translating a structural differentiation into a measurable, functional advantage for procurement.

Exploratory Chemistry for Underserved IP Space

Given that the 2-ethylphenyl isomer is commercially mainstream and the 4-ethylphenyl isomer is a niche product, there is a high likelihood that the SAR around the para-ethyl substitution pattern is underexplored [1]. This creates opportunities for filing novel composition-of-matter or method-of-use patents. The procurement of this specific compound is thus not just a purchase, but a first step toward generating novel intellectual property.

Quote Request

Request a Quote for Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.